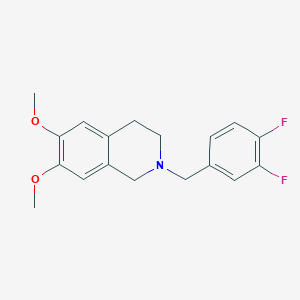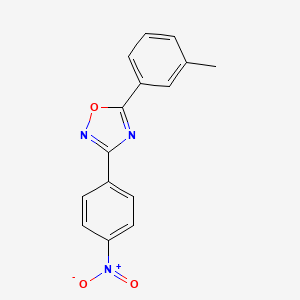
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors that are activated by extracellular ATP. The P2X7 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor, blocking the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-α (TNF-α) in response to ATP stimulation. It has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor without affecting other purinergic receptors. However, one limitation of this compound is its relatively low potency compared to other P2X7 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
Direcciones Futuras
There are a number of future directions for the research and development of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of P2X7 receptor antagonists in various diseases, such as arthritis, multiple sclerosis, and Alzheimer's disease. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, there is a need for further research into the physiological and pathological roles of the P2X7 receptor in order to better understand its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide involves the reaction of tert-butylamine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a selective antagonist of the P2X7 receptor. It has been used to study the role of the P2X7 receptor in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. It has also been used to investigate the potential therapeutic applications of P2X7 receptor antagonists in various diseases, such as arthritis, multiple sclerosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-tert-butyl-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(11-13-6)8(12)10-9(2,3)4/h5H,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNYGDXUIFSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)


![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
